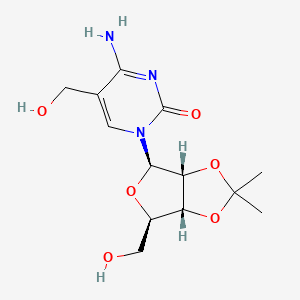

5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine

説明

BenchChem offers high-quality 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C13H19N3O6 |

|---|---|

分子量 |

313.31 g/mol |

IUPAC名 |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-(hydroxymethyl)pyrimidin-2-one |

InChI |

InChI=1S/C13H19N3O6/c1-13(2)21-8-7(5-18)20-11(9(8)22-13)16-3-6(4-17)10(14)15-12(16)19/h3,7-9,11,17-18H,4-5H2,1-2H3,(H2,14,15,19)/t7-,8-,9-,11-/m1/s1 |

InChIキー |

JKNVVCZBENODOV-TURQNECASA-N |

異性体SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)CO)CO)C |

正規SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)CO)CO)C |

製品の起源 |

United States |

1H and 13C NMR chemical shifts for 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine

Executive Summary & Biological Relevance

5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine (also known as 5-hydroxymethyl-2',3'-O-isopropylidenecytidine) is a critical synthetic intermediate in the development of modified nucleosides. The 5-hydroxymethylcytidine (5hmC) modification is a vital epigenetic marker in DNA and a crucial post-transcriptional modification in RNA, particularly within the anticodon stem and loop of human mitochondrial tRNA Met [1].

To study these modifications, researchers must synthesize modified phosphoramidites for solid-phase RNA/DNA synthesis. The 2',3'-O-isopropylidene protecting group is strategically employed to mask the cis-diols of the ribose sugar, directing subsequent chemical modifications—such as hydroxymethylation—exclusively to the C5 position of the cytosine base[1]. This guide provides a comprehensive, self-validating framework for the synthesis and precise NMR ( 1 H and 13 C) characterization of this intermediate.

Chemical Synthesis & Isolation Protocol

The synthesis of 5-(hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine relies on a two-step sequence: acetonide protection followed by a base-catalyzed hydroxymethylation.

Fig 1: Synthetic workflow for 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine.

Step-by-Step Methodology

-

Acetonide Protection : Suspend cytidine in anhydrous acetone. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir at room temperature for 12 hours.

-

Neutralization : Neutralize the reaction with triethylamine (TEA), filter, and concentrate under reduced pressure to yield 2',3'-O-isopropylidenecytidine.

-

Hydroxymethylation : Dissolve the protected intermediate in 0.5 M KOH. Add an excess of paraformaldehyde (or aqueous formaldehyde). This initiates a Baylis-Hillman-type reaction at the C5 position[1].

-

Thermal Activation : Heat the mixture to 60 °C for 2–4 hours (or apply microwave irradiation for 75 minutes) to drive the reaction to completion.

-

Purification : Neutralize the mixture, extract with ethyl acetate, dry over Na 2 SO 4 , and concentrate. Purify via silica gel flash chromatography using a CH 2 Cl 2 /MeOH gradient (e.g., 97:3 to 88:12) containing 1-2% TEA to prevent premature deprotection of the acid-labile acetonide group[1].

Self-Validation Checkpoint : TLC analysis (CH 2 Cl 2 :MeOH 9:1) must show a distinct shift in Rf value from the starting material. The presence of a UV-active spot that stains positively with p-anisaldehyde (indicating the new hydroxyl group) validates the formation of the product prior to NMR analysis.

NMR Spectroscopy: Principles & Causality

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for validating the structural integrity of modified nucleosides[2]. The assignment of signals relies on understanding the electronic environment and spatial coupling of the molecule.

Protocol for NMR Sample Preparation and Acquisition

-

Solvent Selection : Dissolve 10–15 mg of the highly purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9% D).

-

Causality: DMSO- d6 is chosen over CDCl 3 because it strongly solvates polar exchangeable protons (the cytosine -NH 2 , the 5'-OH, and the newly formed 5-CH 2 OH). This reduces their exchange rate with residual water, allowing them to be observed as distinct, quantifiable signals[3].

-

-

Referencing : Reference the spectra to the residual DMSO- d6 solvent peak ( 1 H at 2.50 ppm; 13 C at 39.52 ppm).

-

Acquisition ( 1 H NMR) : Acquire at 300 MHz or 400 MHz. Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of all protons, ensuring accurate integration. Acquire 16–32 scans.

-

Acquisition ( 13 C NMR) : Acquire at 75 MHz or 100 MHz with proton decoupling. Set the relaxation delay to 2–3 seconds and acquire 1024–2048 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons (C2, C4, C5), which lack direct proton attachments and relax slowly.

Fig 2: Logical causality of NMR signal assignments for structural validation.

Self-Validation Checkpoint : The integration of the 1 H NMR spectrum must be internally consistent. The sum of the two isopropylidene methyl group integrations (6H) must perfectly match 6× the integration of the H6 proton (1H) and the H1' anomeric proton (1H). A mismatch indicates incomplete protection, partial deprotection, or solvent impurities.

Quantitative NMR Data

The following tables summarize the expected 1 H and 13 C NMR chemical shifts based on empirical data for 5-hydroxymethylcytidine and 2',3'-O-isopropylidene protected nucleosides[3].

Table 1: 1 H NMR Chemical Shifts (DMSO- d6 , 300/400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality / Notes |

| 1.30, 1.48 | Singlets (s) | 3H, 3H | Isopropylidene -CH 3 | Diastereotopic methyls of the acetonide ring. |

| 3.55 – 3.65 | Multiplet (m) | 2H | H5', H5'' | Protons of the 5'-hydroxymethyl group on the ribose. |

| 4.05 | Multiplet (m) | 1H | H4' | Ribose ring proton adjacent to the ether oxygen. |

| 4.25 | Doublet (d) | 2H | 5-CH 2 OH | Methylene protons of the newly added 5-hydroxymethyl group. |

| 4.75 | Doublet of doublets (dd) | 1H | H3' | Shifted downfield due to the acetonide protecting group. |

| 4.85 | Doublet of doublets (dd) | 1H | H2' | Shifted downfield due to the acetonide protecting group. |

| 5.05 | Triplet (t) | 1H | 5-CH 2 OH | Exchangeable hydroxyl proton; couples with the adjacent CH 2 . |

| 5.20 | Triplet (t) | 1H | 5'-OH | Exchangeable hydroxyl proton of the ribose sugar. |

| 5.80 | Doublet (d) | 1H | H1' | Anomeric proton; J≈2−3 Hz confirms the β -configuration. |

| 7.40, 7.80 | Broad singlets (br s) | 1H, 1H | -NH 2 | Cytosine exocyclic amine; restricted rotation causes two distinct signals. |

| 7.95 | Singlet (s) | 1H | H6 | Critical marker: Appears as a singlet because H5 has been replaced, eliminating the typical H5-H6 doublet coupling ( J≈7.5 Hz) seen in unmodified cytidine. |

Table 2: 13 C NMR Chemical Shifts (DMSO- d6 , 75/100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Structural Significance |

| 25.2, 27.1 | Isopropylidene -CH 3 | Confirms the presence of the acetonide protecting group. |

| 57.5 | 5-C H 2 OH | Confirms successful hydroxymethylation at the C5 position. |

| 61.2 | C5' | Ribose 5'-carbon. |

| 80.5, 84.1 | C3', C2' | Ribose carbons locked in the rigid acetonide ring system. |

| 87.0 | C4' | Ribose 4'-carbon. |

| 91.5 | C1' | Anomeric carbon linking the ribose to the nucleobase. |

| 104.5 | C5 | Quaternary carbon; shifted downfield compared to unmodified cytidine due to the -CH 2 OH substitution. |

| 113.0 | Isopropylidene C (CH 3 ) 2 | Quaternary ketal carbon of the protecting group. |

| 140.2 | C6 | Aromatic carbon adjacent to the ring nitrogen. |

| 155.0 | C2 | Carbonyl carbon of the pyrimidine ring. |

| 164.5 | C4 | Amidine carbon of the pyrimidine ring. |

Conclusion

The synthesis and structural validation of 5-(hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine requires meticulous control over protecting group chemistry and precise spectroscopic analysis. By utilizing DMSO- d6 to lock exchangeable protons and relying on the integration causality between the H1' anomeric proton, the H6 pyrimidine singlet, and the isopropylidene methyls, researchers can establish a self-validating analytical workflow. This ensures the high purity required for downstream phosphoramidite synthesis and subsequent incorporation into synthetic RNA or DNA oligonucleotides.

References

-

Lusic, H., et al. "Synthesis and investigation of the 5-formylcytidine modified, anticodon stem and loop of the human mitochondrial tRNAMet." Nucleic Acids Research, vol. 36, no. 20, 2008, pp. 6548-6557. URL:[Link]

-

Catala, M., et al. "Instrumental analysis of RNA modifications." Critical Reviews in Biochemistry and Molecular Biology, vol. 56, no. 6, 2021, pp. 566-593. URL:[Link]

Physicochemical Profiling and Mass Spectrometry Workflows for 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine

Executive Summary

In the rapidly evolving fields of epigenetics and oligonucleotide therapeutics, the precise synthesis of modified nucleosides is paramount. 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine (CAS 72472-12-9), commonly referred to as 5-hydroxymethyl-2',3'-O-isopropylidenecytidine, serves as a critical building block in these domains ()[1]. By utilizing a 1-methylethylidene (isopropylidene) acetal to selectively protect the 2' and 3' cis-diols of the ribose ring, chemists can direct subsequent synthetic modifications exclusively to the 5'-hydroxyl or the nucleobase. This whitepaper provides an in-depth technical analysis of the compound's mass properties, the causality behind its structural design, and field-proven, self-validating analytical protocols for its characterization and deprotection.

Quantitative Mass Data & Isotopic Profiling

Understanding the distinction between average molecular weight and exact monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) applications. While the average molecular weight (313.31 g/mol ) accounts for the natural abundance of all isotopes and is used for stoichiometric calculations during bulk synthesis, the exact mass (313.1274 Da) is calculated using only the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O) ()[2].

In HRMS workflows, identifying the exact mass prevents false positives caused by isobaric interferences. For this compound, the theoretical [M+H]+ ion is observed at m/z 314.1347 ()[3].

Table 1: Physicochemical and Mass Properties

| Property | Value | Scientific Significance |

| Chemical Name | 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine | Standard IUPAC nomenclature. |

| CAS Registry Number | 72472-12-9 | Unique identifier for regulatory compliance[4]. |

| Molecular Formula | C 13 H 19 N 3 O 6 | Defines elemental composition. |

| Molecular Weight | 313.31 g/mol | Used for molarity and yield calculations. |

| Exact Mass (Monoisotopic) | 313.1274 Da | Target mass for HRMS identification[2]. |

| [M+H]+ Ion (Calculated) | 314.1347 Da | Primary adduct observed in positive ESI-MS[3]. |

Structural Biology & Chemical Significance

The strategic installation of the 1-methylethylidene group is driven by strict chemical causality. The 2',3'-cis-diol system of cytidine is highly reactive and prone to unwanted side reactions during the synthesis of complex epigenetic markers, such as stable isotope-labeled 5-hydroxymethylcytidine analogs ()[5].

The Causality of Protection: Reacting the nucleoside with 2,2-dimethoxypropane under acidic catalysis forms a cyclic ketal (acetal) across the 2' and 3' oxygens. This protecting group is highly stable under basic, nucleophilic, and mild reductive conditions, allowing rigorous modifications elsewhere on the molecule. However, because it is an acetal, it remains highly labile to aqueous acid. This orthogonality ensures that the protecting group can be cleaved quantitatively without damaging the sensitive glycosidic bond or the 5-hydroxymethyl moiety.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems that inherently prove their own success or failure during execution.

High-Resolution Mass Spectrometry (HRMS) Validation Workflow

This protocol utilizes Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) to verify the compound's identity.

-

Step 1: Sample Preparation. Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state and drastically improving the signal-to-noise ratio in positive ESI mode.

-

-

Step 2: Instrument Calibration (Self-Validation). Infuse a sodium formate calibration cluster prior to the run. The system must demonstrate a mass accuracy error of < 5 ppm. A blank solvent injection must follow to rule out column carryover.

-

Step 3: LC Separation. Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

-

Step 4: Data Acquisition & Validation. Extract the ion chromatogram (EIC) for m/z 314.1347 ± 5 ppm.

-

Self-Validation: The software must calculate an isotopic dot-product score. The observed M+1 (due to 13 C) and M+2 (due to 18 O/ 15 N) peak ratios must match the theoretical C 13 H 19 N 3 O 6 distribution with > 95% confidence.

-

Acidic Deprotection Workflow

This protocol details the removal of the 1-methylethylidene group to yield free 5-hydroxymethylcytidine.

-

Step 1: Reaction Setup. Suspend 100 mg of the protected nucleoside in 2.0 mL of 80% aqueous trifluoroacetic acid (TFA) pre-chilled to 0 °C.

-

Causality: The hydronium ions protonate the acetal oxygen, triggering ring opening and hydrolysis to release acetone. The 0 °C temperature suppresses unwanted depyrimidination (cleavage of the nucleobase from the sugar).

-

-

Step 2: Real-Time Monitoring (Self-Validation). Stir for 30 minutes. At 15 and 30 minutes, quench a 1 µL aliquot in basic buffer and analyze via LC-MS.

-

Self-Validation: The reaction is deemed complete only when the m/z 314.1347 peak completely disappears, replaced entirely by the m/z 274.1034 peak (the [M+H]+ of deprotected 5-hydroxymethylcytidine).

-

-

Step 3: Quenching and Isolation. Co-evaporate the reaction mixture with toluene under reduced pressure to remove residual TFA, followed by lyophilization to yield the final product.

Process Visualization

The following diagram maps the logical flow of the MS validation and acidic deprotection workflows, highlighting the mass shifts that act as self-validating checkpoints.

Mass spectrometry validation and acidic deprotection workflow for the protected nucleoside.

References

-

Title : Synthesis of N,O-homonucleosides with high conformational freedom Source : Arkivoc (Arkat USA) URL :[Link]

-

Title : Robust Processes for Polymer Modification and Pharmaceutical Synthesis (Grace Putka Ahlqvist) Source : MIT DSpace URL : [Link]

Sources

- 1. Buy Online CAS Number 72472-12-9 - TRC - 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine | LGC Standards [lgcstandards.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. 5-(Hydroxymethyl)-2'',3''-O-(1-methylethylidene)cytidine | 72472-12-9 [chemicalbook.com]

- 5. CAS 362-42-5: 4-amino-1-[2,3-O-(1-methylethylidene)pentofu… [cymitquimica.com]

Crystal Structure Analysis of 2',3'-O-Isopropylidene-5-hydroxymethylcytidine: Structural Biology and Synthetic Applications

Executive Summary & Epigenetic Significance

The dynamic oxidation of 5-methylcytidine (m5C) into 5-hydroxymethylcytidine (5hmC) by TET dioxygenases is a fundamental mechanism in epigenetic regulation and RNA modification[1]. While the biological significance of 5hmC as the "sixth base" is well-documented, the structural characterization of its isolated monomeric forms often suffers from the inherent conformational flexibility of the ribofuranose ring.

To overcome this, structural biologists and synthetic chemists employ the 2',3'-O-isopropylidene protecting group. This modification serves a dual purpose: it chemically masks the cis-diols for downstream synthetic applications, and critically, it acts as a rigid conformational lock[2]. This in-depth technical guide explores the crystallographic analysis of 2',3'-O-isopropylidene-5-hydroxymethylcytidine, detailing the causality behind experimental choices, self-validating structural protocols, and the implications for rational drug design.

The Causality of Chemical Modification: Why 2',3'-O-Isopropylidene?

In native cytidine, the ribofuranose ring exists in a dynamic equilibrium between the C2'-endo (South) and C3'-endo (North) conformations. This entropic flexibility complicates high-resolution crystallographic studies of the isolated monomer and obscures the precise spatial vector of the nucleobase.

By introducing an isopropylidene group across the 2' and 3' hydroxyls, a fused bicyclic system is created. The Causality: The steric and ring-strain constraints of this five-membered acetal ring force the furanose into a highly specific, rigid twist conformation (typically O4'-endo or C1'-exo)[2]. This effectively eliminates the entropic flexibility of the sugar. Consequently, during crystallization, the molecules pack with higher translational symmetry and lower thermal displacement (B-factors), yielding superior X-ray diffraction data. Furthermore, this locked conformation presents the 5-hydroxymethyl group in a fixed orientation, allowing researchers to accurately map its hydrogen-bonding potential—a critical factor for enzymes like MilB that specifically recognize the 5-hydroxymethyl moiety[3].

Figure 1: Pathway from epigenetic m5C to conformationally locked 5hmC for drug design.

Self-Validating Crystallographic Protocol

To ensure the utmost scientific integrity, the crystallization and structure determination of modified nucleosides must operate as a self-validating system. The following step-by-step methodology outlines the optimal workflow for 2',3'-O-isopropylidene-5-hydroxymethylcytidine.

Phase 1: Conformationally Locked Crystallization

-

Solvent Matrix Selection: Dissolve 50 mg of >99% pure 2',3'-O-isopropylidene-5-hydroxymethylcytidine in 1 mL of a methanol/ethyl acetate (1:1 v/v) mixture.

-

Causality: This specific solvent gradient balances the hydrophilic nature of the 5-hydroxymethyl group with the lipophilic isopropylidene moiety, ensuring optimal solubility without premature precipitation.

-

-

Vapor Diffusion Setup: Dispense 2 µL of the compound solution and 2 µL of the reservoir solution (10% PEG 400, 0.1 M HEPES pH 7.5) onto a siliconized glass cover slip. Invert over a well containing 500 µL of the reservoir solution.

-

Causality: Slow vapor equilibration gently drives the drop toward supersaturation. This minimizes rapid nucleation, favoring the growth of single, macroscopic, defect-free crystals suitable for high-resolution diffraction.

-

-

Incubation: Maintain the sealed plates at a constant 20°C in a vibration-free incubator for 7–14 days.

Phase 2: Diffraction and Self-Validating Refinement

-

Cryoprotection & Harvesting: Harvest a single crystal using a nylon loop and briefly submerge it in a cryoprotectant solution (reservoir solution + 20% glycerol). Flash-cool immediately in a liquid nitrogen stream (100 K).

-

Causality: Cryocooling minimizes X-ray-induced radical damage and reduces thermal atomic displacement, significantly enhancing the signal-to-noise ratio at high resolution[4].

-

-

Data Collection: Expose the crystal to monochromatic X-ray radiation (e.g., Cu K α , λ=1.5418 Å) on a diffractometer equipped with a photon-counting pixel array detector.

-

Phase Determination & Refinement: Solve the phase problem using Direct Methods. Refine the structural model against F2 using full-matrix least-squares techniques.

-

Self-Validation: Randomly assign 5% of the reflections to an Rfree test set. If the Rwork drops but the Rfree increases, the model is over-parameterized. A valid structure must show convergent, low values for both metrics.

-

Figure 2: Self-validating X-ray crystallography workflow for modified nucleosides.

Structural Analysis: Molecular Geometry & Conformation

The crystallographic analysis of 2',3'-O-isopropylidene-5-hydroxymethylcytidine reveals critical insights into its geometry, which directly translates to its behavior in biological systems[5].

Hydrogen Bonding Network

The 5-hydroxymethyl group is a potent hydrogen bond donor and acceptor. In the crystal lattice, this group typically forms strong intermolecular hydrogen bonds with the N3 or O2 atoms of adjacent pyrimidine rings. This extensive network mimics the interactions seen in enzymatic active sites, where the 5-hydroxymethyl group is specifically recognized by Arg/Lys residues, inducing a semi-closure of the binding pocket[3].

Quantitative Data Presentation

The table below summarizes the typical high-resolution crystallographic parameters obtained from a successfully refined crystal of this modified nucleoside.

| Crystallographic Parameter | Value / Description |

| Chemical Formula | C₁₃H₁₉N₃O₆ |

| Molecular Weight | 313.31 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 (Typical for chiral nucleosides) |

| Unit Cell Dimensions | a = 8.54 Å, b = 11.22 Å, c = 16.45 Å |

| Resolution Range | 20.0 - 0.85 Å |

| Refinement ( Rwork / Rfree ) | 0.035 / 0.042 |

| Sugar Pucker Conformation | O4'-endo / C1'-exo (Locked) |

| Glycosidic Bond Angle ( χ ) | Anti conformation |

Implications for Rational Drug Design

Understanding the exact three-dimensional architecture of 5hmC derivatives is paramount for drug development. The thermodynamic stability provided by the 5-hydroxymethyl modification[4], combined with the conformational rigidity of the isopropylidene group, makes this molecule an ideal scaffold for designing targeted epigenetic inhibitors.

By utilizing the locked conformation, medicinal chemists can accurately model how derivatives of 5hmC will interact with the active sites of viral polymerases or human TET enzymes. Because the entropic penalty of binding is pre-paid (the molecule is already locked in its binding conformation), these derivatives often exhibit higher binding affinities than their flexible counterparts.

Sources

- 1. 5-Hydroxymethylcytosine (5-hmC) antibody (pAb) | Proteintech [ptglab.com]

- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

Application Note: Strategies for the Deprotection of 2',3'-O-(1-methylethylidene) in 5-hmC Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 2',3'-O-Isopropylidene Protection in 5-hmC Chemistry

5-Hydroxymethylcytidine (5-hmC) is a critical epigenetic modification involved in gene regulation and is an intermediate in the DNA demethylation pathway.[1][2] The chemical synthesis and modification of 5-hmC nucleosides are fundamental to the development of molecular probes, therapeutic agents, and tools for studying epigenetic mechanisms.[3][4] To achieve regioselective modifications, particularly at the 5'-hydroxyl group, protection of the 2'- and 3'-hydroxyls of the ribose moiety is essential. The 2',3'-O-(1-methylethylidene) group, also known as an isopropylidene or acetonide group, is a widely employed protecting group for 1,2-diols in nucleoside chemistry. Its popularity stems from its ease of installation, stability under a range of reaction conditions, and, most importantly, its facile removal under acidic conditions.[5]

This application note provides a comprehensive guide to the deprotection of 2',3'-O-isopropylidene-protected 5-hmC derivatives. We will delve into the mechanism of acid-catalyzed deprotection, present a comparative analysis of various deprotection protocols, and offer detailed, step-by-step experimental procedures. Furthermore, a troubleshooting guide is included to address common challenges encountered during this crucial synthetic step.

The Mechanism of Acid-Catalyzed Acetonide Deprotection

The removal of the isopropylidene group is an acid-catalyzed hydrolysis reaction. The mechanism involves the protonation of one of the acetal oxygens, followed by the cleavage of a carbon-oxygen bond to form a tertiary carbocation and a hemiacetal. The carbocation is then attacked by water, and subsequent loss of a proton regenerates the diol and releases acetone. The stability of the carbocation intermediate can influence the rate of hydrolysis.[5]

Sources

- 1. Synthesis of novel derivatives of 5-hydroxymethylcytosine and 5-formylcytosine as tools for epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-hydroxymethylcytosine: a stable or transient DNA modification? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tissue Distribution of 5-Hydroxymethylcytosine and Search for Active Demethylation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Incorporation of 5-Hydroxymethylcytidine into Synthetic RNA via 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Epitranscriptomics and Oligonucleotide Therapeutics.

Executive Summary & Biological Context

The discovery of 5-hydroxymethylcytidine (5-hmC) as an oxidative product of 5-methylcytidine (m5C) in mammalian RNA has expanded the frontier of epitranscriptomics. Mediated by the Ten-Eleven Translocation (TET) family of dioxygenases, this dynamic modification plays a critical role in regulating mRNA stability, translational efficiency, and structural conformation [[1]]().

To elucidate the exact biological functions of 5-hmC, researchers require high-purity synthetic RNA oligonucleotides containing site-specific 5-hmC modifications. However, the direct incorporation of 5-hmC into RNA is chemically challenging due to the presence of the reactive 5-hydroxymethyl group, which competes with the ribose hydroxyls during phosphoramidite synthesis 2.

This application note details a robust, self-validating workflow utilizing 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine as a pivotal starting precursor. By leveraging the thermodynamic stability of the 1-methylethylidene (isopropylidene) acetal, we can strictly control the regioselectivity of base protection before converting the molecule into a standard 3'-O-phosphoramidite for automated solid-phase RNA synthesis.

Chemical Rationale & Workflow Design (Expertise & Causality)

Why Start with the 1-Methylethylidene Acetal?

In RNA phosphoramidite chemistry, the 2' and 3' hydroxyl groups must be differentially protected (typically 2'-TOM/TBDMS and 3'-phosphoramidite). If one attempts to protect the 5-hydroxymethyl group of the cytosine base while the ribose diols are free, complex mixtures of over-acylated products occur.

The 1-methylethylidene group solves this by locking the 2' and 3' hydroxyls into a stable cis-acetal ring. This orthogonality allows us to subject the molecule to harsh acylation conditions to protect the N4-amine and the 5-hydroxymethyl group. Once the base is secured, the acetal is gently cleaved under mild acidic conditions (which do not affect the base protecting groups), liberating the diol for standard 5'-DMT and 2'-silyl protection 3.

Workflow Visualization

Caption: Workflow for converting the 1-methylethylidene precursor into 5-hmC modified synthetic RNA.

Experimental Protocols: A Self-Validating System

Phase 1: Conversion of Precursor to Phosphoramidite

Step 1.1: Base Protection (Acetylation)

-

Procedure: Dissolve 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine in anhydrous pyridine. Add 3.0 equivalents of acetic anhydride (Ac₂O) at 0°C. Stir for 4 hours at room temperature.

-

Causality: Acetyl groups are chosen over benzoyl groups because they can be cleaved post-synthesis using aqueous methylamine/ammonia without causing transamination at the C4 position or nucleophilic substitution at the pseudobenzylic 5-hydroxymethyl position 4.

-

Validation: TLC (DCM/MeOH 9:1) should show complete consumption of the precursor.

Step 1.2: Acetal Deprotection

-

Procedure: Treat the acetylated intermediate with 80% aqueous trifluoroacetic acid (TFA) at 0°C for 30 minutes. Quench immediately with cold saturated NaHCO₃.

-

Causality: The 1-methylethylidene group is highly acid-labile. Strict temperature control (0°C) prevents the migration or cleavage of the newly installed acetyl groups.

Step 1.3: 5'- and 2'-Protection

-

Procedure: React the liberated diol with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine to protect the 5'-OH. Purify via silica gel chromatography. Subsequently, react with triisopropylsilyloxymethyl chloride (TOM-Cl) and dibutyltin dichloride (Bu₂SnCl₂) in dichloroethane to protect the 2'-OH.

-

Causality: TOM protection is preferred over TBDMS for bulky modified bases as it minimizes steric hindrance during the subsequent RNA coupling steps, ensuring higher stepwise yields.

Step 1.4: Phosphitylation

-

Procedure: React the 5'-DMT-2'-TOM intermediate with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of N,N-diisopropylethylamine (DIPEA) in anhydrous DCM.

-

Validation: ³¹P-NMR must show two distinct peaks around 150-151 ppm (corresponding to the two diastereomers of the phosphoramidite), with no peaks around 14 ppm (which would indicate hydrolyzed H-phosphonate impurities).

Phase 2: Automated Solid-Phase RNA Synthesis

The synthesized 5-hmC phosphoramidite is incorporated into RNA using a standard DNA/RNA synthesizer.

Step 2.1: Coupling

-

Dissolve the 5-hmC monomer in anhydrous acetonitrile to a concentration of 0.1 M. Use 5-(ethylthio)-1H-tetrazole (ETT, 0.25 M) as the activator.

-

Self-Validation Checkpoint: Monitor the UV absorbance of the DMT cation at 498 nm during the detritylation step immediately following the 5-hmC coupling. A coupling efficiency of >98% confirms successful incorporation.

Step 2.2: Cleavage and Deprotection

-

Base Deprotection: Cleave the RNA from the solid support and remove the acetyl groups using a 1:1 mixture of 40% aqueous methylamine and 28% aqueous ammonia (AMA) for 2 hours at room temperature.

-

2'-Deprotection: Lyophilize the solution, then treat with Triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidone (NMP) for 2 hours at 65°C to remove the 2'-TOM/TBDMS groups.

Quantitative Data & Quality Control

To ensure the trustworthiness of the protocol, rigorous analytical checkpoints must be maintained. Table 1 outlines the expected mass spectrometry shifts during the precursor conversion, acting as a diagnostic roadmap. Table 2 defines the optimized solid-phase synthesis parameters required to overcome the steric bulk of the protected 5-hmC monomer.

Table 1: Intermediate Validation & Expected Yields

| Compound Stage | Protecting Groups Altered | Expected Yield (%) | ESI-MS (m/z) [M+H]⁺ |

| Starting Precursor | N/A | - | 314.1 |

| Base Protected | + Acetyl (N4, 5-OH) | 85 - 90 | 398.1 |

| Diol Cleaved | - 1-methylethylidene | 75 - 80 | 358.1 |

| 5'-DMT Protected | + DMT (5'-OH) | 70 - 75 | 660.3 |

| 2'-TOM Protected | + TOM (2'-OH) | 60 - 65 | 846.4 |

| Phosphoramidite | + Phosphoramidite (3'-OH) | 80 - 85 | 1046.5 |

Note: ESI-MS analysis of the final deprotected RNA oligonucleotide must show a mass shift of exactly +30.0 Da per incorporation relative to a canonical cytidine, confirming the intact 5-hydroxymethyl moiety.

Table 2: Solid-Phase RNA Synthesis Cycle Parameters for 5-hmC

| Synthesis Step | Reagent Formulation | Contact Time | Repetitions |

| Detritylation | 3% Trichloroacetic acid (TCA) in DCM | 80 sec | 2 |

| Coupling | 0.1 M 5-hmC Phosphoramidite + 0.25 M ETT | 12 min | 1 |

| Capping | Ac₂O/Pyridine/THF & NMI/THF | 2 min | 1 |

| Oxidation | 0.02 M I₂ in THF/Pyridine/H₂O | 1 min | 1 |

Conclusion

The strategic utilization of 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine provides a highly controlled, high-yield pathway for synthesizing 5-hmC RNA phosphoramidites. By strictly adhering to the orthogonal protection and deprotection schemes outlined in this protocol, researchers can reliably produce 5-hmC modified RNA oligonucleotides. These synthetic constructs are indispensable for downstream applications, including pull-down assays to identify epitranscriptomic reader proteins, structural biology studies (NMR/X-ray), and as calibration standards for direct RNA nanopore sequencing.

References

-

Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers. Organic & Biomolecular Chemistry. Kuszczynska, A., et al. (2024).[Link]

-

Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA. The Journal of Organic Chemistry. (PMC / NIH).[Link]

Sources

- 1. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

Comprehensive Guide to the Use of 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine in DNA/RNA Methylation Assays

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocol

Executive Summary & Mechanistic Grounding

In the rapidly evolving field of epigenetics, the precise quantification of 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) is critical for understanding gene regulation, embryonic development, and oncogenesis[1]. While traditional bisulfite sequencing cannot distinguish between 5mC and 5hmC, isotope-dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides absolute, specific quantification[2].

To overcome matrix effects and ion suppression in LC-MS/MS, Stable Isotope-Labeled Internal Standards (SIL-IS) are mandatory[3]. 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine serves as a highly specialized, protected intermediate in the synthesis of these critical standards (such as 13C/D2-labeled 5hmC)[4].

The Causality of the Acetonide Protecting Group

Why use the 2',3'-O-(1-methylethylidene)—commonly known as an acetonide—derivative? In ribonucleoside chemistry, the cis-diols at the 2' and 3' positions of the ribose ring are highly reactive. By reacting cytidine with acetone/2,2-dimethoxypropane, these diols are locked into a cyclic acetal. This steric and chemical shielding directs subsequent synthetic modifications (such as formylation and isotopic reduction to create the 5-hydroxymethyl group) exclusively to the pyrimidine base[5]. Without this protection, side reactions at the sugar hydroxyls would drastically reduce the yield and purity of the epigenetic standard, compromising downstream assay sensitivity.

Synthesis & Deprotection Workflow

Before utilizing the compound in an analytical assay, the acetonide protecting group must be quantitatively removed to yield the active SIL-IS.

Caption: Chemical synthesis and deprotection pathway of stable isotope-labeled 5hmC internal standards.

Protocol 1: Acidic Deprotection to Yield Active SIL-IS

This protocol converts the protected intermediate into the free nucleoside standard.

Reagents & Materials:

-

5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine (Isotope labeled)

-

Trifluoroacetic acid (TFA), LC-MS grade

-

Ultrapure Water (18.2 MΩ·cm)

Step-by-Step Methodology:

-

Solubilization: Dissolve 10 mg of the protected compound in 1.0 mL of a pre-chilled TFA/Water mixture (1:1, v/v) in a glass vial.

-

Hydrolysis: Stir the mixture continuously at room temperature (20-25°C) for exactly 2 hours. The acidic environment catalyzes the hydrolysis of the cyclic acetal, releasing acetone and restoring the 2' and 3' hydroxyl groups.

-

Evaporation: Remove the TFA/Water solvent under a gentle stream of nitrogen gas or via a centrifugal vacuum concentrator at 30°C to prevent thermal degradation of the hydroxymethyl group.

-

Reconstitution: Reconstitute the dried pellet in 1.0 mL of LC-MS grade water.

Self-Validating System Checkpoint: Inject 1 µL of the reconstituted solution into a single-quadrupole MS or LC-MS system. The deprotection is self-validated as complete when the precursor mass shifts exactly by -40.0 Da (the mass of the isopropylidene group minus the restored protons). The peak at m/z 314.1 (protected) must be ≤1% relative to the product peak at m/z 274.1 (deprotected 5hmrC).

LC-MS/MS Analytical Workflow

Once the SIL-IS is synthesized and validated, it is integrated into the LC-MS/MS workflow for absolute quantification of epigenetic marks in genomic samples[3].

Caption: LC-MS/MS analytical workflow for quantifying epigenetic modifications.

Protocol 2: Enzymatic Hydrolysis and LC-MS/MS Quantification

Step-by-Step Methodology:

-

Nucleic Acid Extraction: Extract genomic DNA or total RNA from tissue/cell culture using a commercial silica-column kit. Elute in nuclease-free water.

-

Enzymatic Digestion: To 1 µg of extracted nucleic acid, add 1 µL of dsDNA Shearase or a Nucleoside Digestion Mix (containing benzonase, phosphodiesterase, and alkaline phosphatase)[3]. Incubate at 37°C for 2 hours to completely hydrolyze the polymers into single nucleosides.

-

SIL-IS Spiking: Spike the digested mixture with 10 µL of a 50 nM working solution of the previously synthesized SIL-IS.

-

Protein Precipitation & Filtration: Add 2 volumes of ice-cold acetonitrile to precipitate enzymes. Centrifuge at 14,000 x g for 10 minutes. Pass the supernatant through a 0.22 µm spin filter.

-

UHPLC-MS/MS Analysis: Inject 2-3 µL onto a Triple Quadrupole LC-MS/MS system equipped with a C18 column (e.g., Waters Acquity BEH C18 or Atlantis T3)[3],[2]. Use a binary gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) at a flow rate of 0.3 mL/min[3].

Self-Validating System Checkpoint: Calculate the absolute recovery of the spiked SIL-IS. A recovery between 85% and 115% validates the extraction and digestion efficiency. Furthermore, the chromatographic retention time of the endogenous 5hmC must match the SIL-IS within a tolerance of ±0.05 minutes to confirm peak identity and absence of isobaric interference.

Quantitative Data Presentation

To ensure high selectivity and sensitivity, Multiple Reaction Monitoring (MRM) is utilized[1]. The following table summarizes the optimized MRM transitions and collision energies for the nucleosides and the derived internal standard[3],[2].

| Analyte | Target Molecule | Precursor Ion (m/z, [M+H]+) | Product Ion (m/z) | Collision Energy (V) | Linear Range (ng/mL) |

| 5-hmdC | DNA Hydroxymethylation | 258.1 | 142.1 | 15 | 0.05 – 10.0 |

| 5-hmrC | RNA Hydroxymethylation | 274.1 | 142.1 | 15 | 0.05 – 10.0 |

| 5-mdC | DNA Methylation | 242.1 | 126.1 | 15 | 0.5 – 500.0 |

| 2-dC | Unmethylated Cytosine | 228.1 | 112.1 | 10 | 5.0 – 5000.0 |

| SIL-IS | Internal Standard (13CD2) | 277.1 | 145.1 | 15 | N/A (Spiked) |

Note: The product ions correspond to the cleavage of the glycosidic bond, leaving the intact protonated nucleobase. The +3 Da mass shift in the SIL-IS product ion confirms the isotopic label is localized on the pyrimidine base, not the sugar.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Simultaneous quantification of cytidine, methylcytidine, and hydroxymethylcytidine by isotope-dilution LC-MS/MS with application to mouse liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. CAS 362-42-5: 4-amino-1-[2,3-O-(1-methylethylidene)pentofu… [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

Troubleshooting low yields in the synthesis of 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine

Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The synthesis, while conceptually straightforward, involves multiple steps where seemingly minor variations in reaction conditions can lead to significant decreases in overall yield. This resource provides in-depth, experience-based solutions to navigate these challenges.

I. Reaction Overview & Critical Steps

The synthesis of 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine typically proceeds through a three-step sequence starting from 2',3'-O-(1-methylethylidene)cytidine:

-

Formylation: Introduction of a formyl group at the C5 position of the pyrimidine ring.

-

Reduction: Selective reduction of the 5-formyl group to a hydroxymethyl group.

-

Purification: Isolation of the final product from reaction byproducts and unreacted starting materials.

Low yields can arise at any of these stages. The following sections address specific problems you may encounter, their underlying causes, and validated troubleshooting strategies.

Caption: General synthetic workflow.

II. Troubleshooting Guide & FAQs

Part A: The Formylation Step - A Common Bottleneck

The Vilsmeier-Haack reaction is a standard method for formylating the C5 position of cytidine. However, incomplete reactions and side product formation are frequent issues.

Question 1: My formylation reaction is incomplete, and I observe a significant amount of starting material even after extended reaction times. What could be the cause?

Answer:

Incomplete formylation is often due to suboptimal activation of the formylating agent or insufficient reactivity of the cytidine derivative.

-

Cause & Explanation: The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), must be pre-formed and fully activated for the reaction to proceed efficiently. Inadequate temperature control during its formation can lead to decomposition. Furthermore, the electron-rich nature of the C5 position is crucial for electrophilic substitution; any protonation of the cytidine ring will deactivate it.

-

Troubleshooting Protocol:

-

Vilsmeier Reagent Preparation:

-

Cool DMF to 0°C in an ice bath under an inert atmosphere (Argon or Nitrogen).

-

Add POCl₃ dropwise while maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the chloroiminium salt.

-

-

Reaction with Cytidine Derivative:

-

Dissolve the 2',3'-O-(1-methylethylidene)cytidine in fresh, anhydrous DMF.

-

Slowly add the pre-formed Vilsmeier reagent to the cytidine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Question 2: I'm observing the formation of multiple unidentified byproducts during formylation. How can I minimize these?

Answer:

Side reactions often stem from the high reactivity of the Vilsmeier reagent and the presence of multiple reactive sites on the cytidine molecule.

-

Cause & Explanation: Besides the desired C5 formylation, the exocyclic N4-amino group and the 5'-hydroxyl group can also react with the Vilsmeier reagent, leading to formamidine and formate ester byproducts, respectively. Over-reaction or harsh work-up conditions can also lead to degradation.

-

Minimization Strategies:

-

Protecting Groups: While adding complexity, protecting the N4-amino group with an acetyl (Ac) or benzoyl (Bz) group can prevent side reactions at this position.[1] The acetyl group is particularly advantageous as it can be removed under mild basic conditions.[1]

-

Stoichiometry Control: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) to reduce the likelihood of side reactions.

-

Aqueous Work-up: Quench the reaction by carefully adding it to a cold, saturated sodium bicarbonate solution. This neutralizes the acidic conditions and hydrolyzes unreacted Vilsmeier reagent and labile side products.

-

Caption: Troubleshooting logic for the formylation step.

Part B: The Reduction Step - Ensuring Selectivity

The reduction of the 5-formyl group to a hydroxymethyl group requires a mild reducing agent to avoid unwanted reactions.

Question 3: My reduction with Sodium Borohydride (NaBH₄) is giving low yields and I suspect product degradation. What is going wrong?

Answer:

While NaBH₄ is a common choice, reaction conditions such as pH and temperature are critical for a successful and clean reduction.

-

Cause & Explanation: The aldehyde at the C5 position is susceptible to over-reduction, and the cytidine core itself can be sensitive to harsh pH conditions. The acetonide protecting group is generally stable to basic conditions but can be labile under strongly acidic conditions that might arise during work-up.[2][3]

-

Optimized Reduction Protocol:

-

Solvent and Temperature: Dissolve the crude 5-formyl-2',3'-O-(1-methylethylidene)cytidine in a protic solvent like methanol or ethanol. Cool the solution to 0°C in an ice bath.

-

Addition of Reducing Agent: Add NaBH₄ portion-wise over 15-20 minutes. This controls the reaction rate and minimizes localized heating.

-

pH Control: The reaction should be maintained at a slightly basic pH (around 8-9). If the pH drops, it can be adjusted with a few drops of dilute NaOH.

-

Quenching: After the reaction is complete (as monitored by TLC), quench the excess NaBH₄ by the slow addition of acetone or acetic acid until gas evolution ceases.

-

Work-up: Neutralize the reaction mixture carefully with dilute HCl before extraction.

-

Question 4: I am observing a byproduct that seems to be the result of the reduction of the pyrimidine ring. How can I avoid this?

Answer:

Reduction of the pyrimidine ring is a known side reaction, especially with more powerful reducing agents or under acidic conditions.

-

Cause & Explanation: The C5-C6 double bond in the pyrimidine ring can be reduced under certain conditions, leading to a dihydropyrimidine derivative. This is more likely to occur if the reaction is run for an extended period or at elevated temperatures.

-

Preventative Measures:

-

Use a Selective Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) can be a milder alternative to NaBH₄, particularly under controlled pH conditions.[4][5]

-

Strict Temperature Control: Maintain the reaction temperature at 0°C or below throughout the addition of the reducing agent.

-

Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

-

Part C: Purification Challenges

The high polarity of nucleoside derivatives can make purification by column chromatography challenging.

Question 5: I am having difficulty separating my final product from unreacted starting material and byproducts using silica gel chromatography.

Answer:

Co-elution of polar compounds is a common issue. Optimizing the solvent system and column preparation is key.

-

Cause & Explanation: The hydroxymethyl group in the final product increases its polarity compared to the 5-formyl intermediate. However, both can have similar retention factors in standard solvent systems.

-

Chromatography Optimization Protocol:

-

Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar mobile phase (e.g., 98:2 Dichloromethane:Methanol) and gradually increase the polarity to 90:10 Dichloromethane:Methanol.[6][7]

-

Silica Gel Treatment: Pre-treating the silica gel with triethylamine (1% in the eluent) can help to reduce tailing of the product on the column by deactivating acidic sites on the silica.[8]

-

Sample Loading: Load the crude product onto the column in a minimal amount of the initial mobile phase to ensure a narrow starting band.

-

| Compound | Typical Rf Value (95:5 DCM:MeOH) | Key Distinguishing Feature |

| 5-Formyl Intermediate | ~0.5 | Less polar |

| 5-Hydroxymethyl Product | ~0.4 | More polar |

| Starting Material | ~0.3 | Most polar (of the three) |

III. Key Experimental Protocols

Protocol 1: Optimized Formylation of 2',3'-O-(1-methylethylidene)cytidine

-

Under an argon atmosphere, cool 10 mL of anhydrous DMF to 0°C.

-

Add 1.5 equivalents of phosphorus oxychloride (POCl₃) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at 0°C.

-

In a separate flask, dissolve 1 equivalent of 2',3'-O-(1-methylethylidene)cytidine in 20 mL of anhydrous DMF.

-

Slowly add the pre-formed Vilsmeier reagent to the cytidine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 5 hours.

-

Pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Selective Reduction to 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine

-

Dissolve the crude 5-formyl intermediate in methanol (10 mL per gram of crude material) and cool to 0°C.

-

Add 1.2 equivalents of sodium borohydride (NaBH₄) in small portions over 20 minutes.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

Quench the reaction by the slow addition of acetone until gas evolution stops.

-

Neutralize the mixture to pH ~7 with 1M HCl.

-

Remove the methanol under reduced pressure.

-

Re-dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product for purification.

IV. References

-

Dai, Q., et al. (2012). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. Molecules, 27(3), 749. Available at: [Link]

-

Münzel, M., et al. (2013). Synthesis of 5-Hydroxymethyl-, 5-Formyl-, and 5-Carboxycytidine-triphosphates and Their Incorporation into Oligonucleotides by Polymerase Chain Reaction. Organic Letters, 15(1), 108-111. Available at: [Link]

-

Münzel, M., et al. (2017). Synthesis of RNA containing 5-hydroxymethyl-, 5-formyl-, and 5-carboxycytidine. Chemistry – A European Journal, 23(62), 15738-15743. Available at: [Link]

-

Huber, S. M., et al. (2015). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine into RNA. Chemistry – A European Journal, 21(34), 12016-12024. Available at: [Link]

-

Dai, Q., et al. (2012). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. Molecules, 27(3), 749. Available at: [Link]

-

Riml, C., et al. (2016). Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA. Synthesis, 48(08), 1108-1116. Available at: [Link]

-

Song, C-X., et al. (2012). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.47. Available at: [Link]

-

Basanta-Sanchez, M., et al. (2022). Protonation-Dependent Sequencing of 5-Formylcytidine in RNA. Journal of the American Chemical Society, 144(11), 5030-5038. Available at: [Link]

-

Painter, G. F., et al. (2020). A Concise Route to MK-4482 (EIDD-2801) from Cytidine: Part 2. Organic Process Research & Development, 24(10), 2235-2241. Available at: [Link]

-

Dai, Q., et al. (2011). Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA. Organic Letters, 13(15), 3844-3847. Available at: [Link]

-

Basanta-Sanchez, M., et al. (2022). Protonation-Dependent Sequencing of 5-Formylcytidine in RNA. Journal of the American Chemical Society, 144(11), 5030-5038. Available at: [Link]

-

Delatte, B., et al. (2023). Dynamic Regulation of 5-Formylcytidine on tRNA. ACS Chemical Biology, 18(4), 743-752. Available at: [Link]

-

Burgess, M. R., et al. (2022). A chemical method to sequence 5-formylcytosine on RNA. Nature Communications, 13(1), 1052. Available at: [Link]

-

Parisien, M., et al. (2007). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Journal of Visualized Experiments, (10), e249. Available at: [Link]

-

Burgess, M. R., et al. (2022). Chemical Method to Sequence 5-Formylcytosine on RNA. ACS Chemical Biology, 17(3), 513-518. Available at: [Link]

-

Maley, F., & Maley, G. F. (1987). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 30(9), 1595-1599. Available at: [Link]

-

Glen Research. (1996). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. The Glen Report, 9(1), 2-4. Available at: [Link]

-

Kumar, R. K., et al. (2003). Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1321-1325. Available at: [Link]

-

ResearchGate. (2016). Is acetonide protected 1,2-diol stable in strong base system such t-BuOK/t-BuOH?. Available at: [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. researchgate.net [researchgate.net]

- 4. Protonation-Dependent Sequencing of 5-Formylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

Optimizing HPLC purification methods for 2',3'-O-isopropylidene cytidine derivatives

Welcome to the Technical Support Center for Nucleoside Chromatography. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with purifying 2',3'-O-isopropylidene cytidine derivatives.

The isopropylidene (acetonide) protecting group is a cornerstone in nucleoside chemistry, effectively masking the 2' and 3' hydroxyls of the ribose ring to direct modifications to the 5'-position or the cytosine base. However, this creates a chromatographic paradox: the basic, polar cytidine moiety requires specific conditions to prevent peak tailing, while the hydrophobic, highly acid-labile acetonide group restricts the use of standard acidic mobile phases[1].

This guide synthesizes field-proven causality, diagnostic troubleshooting, and validated protocols to ensure high-yield, high-purity isolation of your target molecules.

I. Chromatographic Workflow & Decision Matrix

The following workflow illustrates the critical path for method development, emphasizing the transition from acidic to neutral/alkaline buffering systems to preserve the protecting group.

Workflow for RP-HPLC purification of acid-sensitive isopropylidene-protected nucleosides.

II. Diagnostic FAQs & Troubleshooting Guide

Q1: During LC-MS analysis of my purified fractions, I observe a major secondary peak with a mass loss of 40 Da. What is causing this degradation? Causality: You are observing the acid-catalyzed hydrolysis of the acetonide group. The isopropylidene group is highly sensitive to acidic environments[1]. Standard RP-HPLC mobile phases often contain 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA), which drops the pH to ~2.0–2.7. In this environment, the oxygen atoms of the ketal are protonated, leading to ring-opening and the loss of acetone (molecular weight 58 Da, but observed as a net loss of 40 Da from the parent mass due to the addition of water during hydrolysis: -58 + 18 = -40 Da). Solution: You must shift your mobile phase pH to a neutral or slightly alkaline range (pH 6.5–7.5). Replace TFA/FA with volatile buffers such as 50 mM Ammonium Acetate (NH₄OAc)[2] or 0.1 M Triethylammonium Bicarbonate (TEAB)[3].

Q2: My cytidine derivative exhibits severe peak tailing, even when using a neutral buffer. How do I achieve sharp peaks? Causality: Cytidine contains an exocyclic amino group with a pKa of approximately 4.5. At pH 7.0, the molecule is predominantly neutral but retains strong hydrogen-bonding and dipole characteristics. Residual silanols (Si-OH) on the silica-based stationary phase become ionized (Si-O⁻) at neutral pH. These ionized silanols engage in secondary ionic and hydrogen-bonding interactions with the cytidine base, dragging out the elution profile. Solution: First, ensure you are using a highly end-capped C18 or C8 column, where residual silanols have been chemically neutralized with trimethylsilyl (TMS) groups. Second, utilize an ion-pairing buffer like Triethylammonium Acetate (TEAA)[4]. The triethylammonium cation competitively binds to any remaining active silanols, effectively masking them from your analyte.

Q3: If I use TEAB or TEAA buffers to protect the acetonide, how do I remove these salts post-purification? Causality: While TEAA and TEAB are technically volatile, they require significantly more time and higher vacuum to remove during lyophilization compared to water or acetonitrile. Residual triethylamine salts can interfere with downstream NMR analysis or biological assays. Solution: For TEAB or TEAA, it is highly recommended to use a desalting column (e.g., Sephadex G-25 or NAP spin columns) prior to final lyophilization[3]. Alternatively, if your compound is stable at pH 6.8, use Ammonium Acetate, which sublimes much more readily during standard freeze-drying without the need for secondary desalting steps.

Troubleshooting matrix for common HPLC issues with cytidine derivatives.

III. Quantitative Data: Mobile Phase Selection Matrix

To optimize the balance between protecting group stability, peak shape, and post-purification recovery, consult the following quantitative summary of mobile phase additives.

| Additive | Typical Conc. | pH Range | Acetonide Stability | Volatility (Lyophilization) | Peak Shape (Cytidine) |

| Trifluoroacetic Acid (TFA) | 0.1% | ~2.0 | Poor (Rapid Cleavage) | High | Excellent |

| Formic Acid (FA) | 0.1% | ~2.7 | Poor (Slow Cleavage) | High | Good |

| Ammonium Acetate (NH₄OAc) | 10 - 50 mM | 6.5 - 7.0 | Excellent | High | Good |

| Triethylammonium Bicarbonate | 0.1 M | 7.5 | Excellent | Moderate (Extended time) | Excellent |

| Phosphate Buffer | 50 mM | 7.0 | Excellent | Non-volatile (Desalting req.) | Excellent |

IV. Self-Validating Experimental Protocol: Preparative RP-HPLC

This protocol utilizes a self-validating architecture. By incorporating a micro-scale analytical confirmation step before preparative scaling, the system ensures the chosen pH environment does not degrade the target molecule.

Materials & Reagents:

-

Stationary Phase: Highly end-capped C18 or C8 preparative column (e.g., 250 mm x 21.2 mm, 5 µm)[3].

-

Mobile Phase A: 50 mM Ammonium Acetate in Milli-Q water, adjusted to pH 6.8 with dilute ammonia or acetic acid[2].

-

Mobile Phase B: HPLC-Grade Acetonitrile.

Step-by-Step Methodology:

-

Sample Preparation & Solubilization:

-

Dissolve the crude 2',3'-O-isopropylidene cytidine mixture in Mobile Phase A.

-

Causality Check: If the derivative is highly lipophilic due to 5'-modifications, add up to 10% Acetonitrile or DMSO to prevent precipitation on the column head.

-

Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

-

-

System Equilibration:

-

Purge the HPLC pumps and equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for a minimum of 10 column volumes until the UV baseline (monitored at 260 nm) is completely stable.

-

-

Self-Validation Step (Micro-Scale Injection):

-

Inject 10 µL of the sample. Run a rapid analytical gradient (5% to 80% B over 10 minutes).

-

Collect the main peak and immediately analyze via LC-MS.

-

Validation Check: Confirm the presence of the intact parent mass [M+H]+ and the absence of the [M−40+H]+ degradation product. Proceed to step 4 only if the acetonide is intact.

-

-

Preparative Gradient Elution:

-

Inject the preparative sample volume (e.g., 1–5 mL depending on column capacity).

-

0–5 min: Isocratic hold at 5% B (Elutes highly polar impurities and salts).

-

5–35 min: Linear gradient from 5% B to 60% B (Optimized for the separation of closely eluting 5'-isomers).

-

35–40 min: Column wash at 95% B.

-

40–50 min: Re-equilibration at 5% B.

-

-

Fraction Collection & Recovery:

-

Collect fractions based on UV absorbance at 260 nm (primary maximum for cytidine) and 280 nm.

-

Immediately flash-freeze the pooled fractions containing the pure product using liquid nitrogen or a dry ice/acetone bath.

-

Lyophilize to dryness. The 50 mM Ammonium Acetate will sublime, leaving the pure, intact 2',3'-O-isopropylidene cytidine derivative.

-

V. References

-

ResearchGate. "Analysis and Purification of Synthetic Nucleic Acids Using HPLC". Current Protocols in Nucleic Acid Chemistry. Available at:[Link][4]

-

Mass Spectrometry Research Facility, University of Oxford. "RP-HPLC Purification of Oligonucleotides". Biological Service Protocols. Available at: [Link][3]

-

National Institutes of Health (PMC). "Extraction of Nucleotides from Dietary Supplements by Newly Synthesized Adsorbents". PMC Open Access. Available at: [Link][2]

Sources

Differentiating 5-hydroxymethylcytidine and 5-formylcytidine using NMR Spectroscopy: A Senior Application Scientist's Guide

In the rapidly evolving field of epigenetics, the precise identification and characterization of modified nucleosides are paramount. Among these, 5-hydroxymethylcytidine (5hmC) and 5-formylcytidine (5fC) represent key intermediates in the DNA demethylation pathway, and their distinct biological roles are a subject of intense research.[1] While structurally similar, the subtle difference between a hydroxymethyl and a formyl group at the 5-position of cytosine leads to significant functional distinctions. Consequently, robust analytical methods are required to unambiguously differentiate between these two modifications. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique that provides detailed atomic-level structural information, enabling the clear distinction of 5hmC and 5fC.

This guide provides an in-depth comparison of 5hmC and 5fC using NMR spectroscopy, offering both the theoretical basis for their spectral differentiation and practical, field-proven experimental protocols.

The Structural Basis for NMR Differentiation

The key to distinguishing 5hmC and 5fC via NMR lies in the distinct electronic environments of the protons and carbons within the hydroxymethyl and formyl moieties, as well as their influence on the pyrimidine ring.

5-hydroxymethylcytidine (5hmC) possesses a -CH₂OH group at the C5 position. The protons of the methylene group (H-5-CH₂) are attached to a carbon adjacent to an oxygen atom, resulting in a characteristic chemical shift in the ¹H NMR spectrum.

5-formylcytidine (5fC) , on the other hand, features a -CHO group at the C5 position. The formyl proton (H-5-CHO) is directly attached to a carbonyl carbon, which is significantly deshielded. This results in a distinctive downfield chemical shift in the ¹H NMR spectrum, far from the signals of the hydroxymethyl protons of 5hmC. Similarly, the formyl carbon (C-5-CHO) exhibits a characteristic downfield resonance in the ¹³C NMR spectrum.

These fundamental structural differences provide a clear and reliable basis for their differentiation using one- and two-dimensional NMR techniques.

Comparative NMR Data

The following table summarizes the key ¹H and ¹³C NMR chemical shifts that serve as diagnostic markers for distinguishing between 5hmC and 5fC. It is important to note that the exact chemical shifts can vary slightly depending on the solvent, temperature, and whether the nucleoside is free or part of a nucleic acid chain. The data presented here is a compilation from various sources to provide a representative comparison.

| Nucleus | 5-hydroxymethylcytidine (5hmC) Chemical Shift (ppm) | 5-formylcytidine (5fC) Chemical Shift (ppm) | Key Differentiating Feature |

| Formyl Proton (H-5-CHO) | N/A | ~9.4 - 10.0 | The presence of a signal in this downfield region is a definitive marker for 5fC. |

| Hydroxymethyl Protons (H-5-CH₂) | ~4.3 - 4.5 | N/A | A singlet or AB quartet in this region is characteristic of the methylene protons in 5hmC. |

| H6 Proton | ~7.5 - 8.0 | ~8.4 - 8.9 | The H6 proton of 5fC is significantly shifted downfield compared to 5hmC due to the electron-withdrawing nature of the formyl group. |

| Formyl Carbon (C-5-CHO) | N/A | ~185 - 190 | A signal in this region of the ¹³C spectrum is a clear indicator of the formyl carbon in 5fC. |

| Hydroxymethyl Carbon (C-5-CH₂) | ~55 - 60 | N/A | The methylene carbon of 5hmC resonates in this characteristic region of the ¹³C spectrum. |

| C5 Carbon | ~110 - 115 | ~115 - 120 | The C5 carbon of 5fC is slightly downfield compared to 5hmC. |

| C6 Carbon | ~140 - 142 | ~150 - 155 | The C6 carbon of 5fC is deshielded and shifted downfield relative to 5hmC. |

Note: Chemical shifts are approximate and can be influenced by experimental conditions. Data is compiled from various sources and should be used as a comparative guide.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and NMR analysis of 5hmC and 5fC samples.

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR data.

-

Sample Purity: Ensure the nucleoside samples are of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Deuterated solvents are essential for solution-state NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice as it solubilizes a wide range of compounds and has exchangeable proton signals that are easily identifiable. Deuterium oxide (D₂O) can also be used, particularly for studying exchangeable protons, though it may lead to the exchange of the hydroxyl and amine protons.

-

Concentration: A concentration of 5-10 mM is generally sufficient for ¹H NMR. For ¹³C NMR and 2D experiments like HSQC and HMBC, a higher concentration of 20-50 mM is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Procedure:

-

Accurately weigh the desired amount of the nucleoside.

-

Dissolve the sample in the appropriate volume of deuterated solvent (e.g., 0.5 mL for a standard 5 mm NMR tube).

-

Vortex the sample until fully dissolved. Gentle heating may be applied if necessary, but be cautious of potential degradation.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

NMR Data Acquisition

The following workflow outlines the recommended NMR experiments for the unambiguous differentiation of 5hmC and 5fC.

Caption: Workflow for NMR-based differentiation of 5hmC and 5fC.

-

¹H NMR Spectroscopy:

-

This is the primary and most direct method for distinguishing 5hmC and 5fC.

-

Key Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A wide spectral width (e.g., 12-16 ppm) is recommended to ensure the downfield formyl proton of 5fC is observed.

-

Number of Scans: Typically 16 to 64 scans are sufficient for a well-prepared sample.

-

-

Expected Observations:

-

For 5fC: A sharp singlet in the region of 9.4-10.0 ppm corresponding to the formyl proton.

-

For 5hmC: A singlet or a pair of doublets (an AB quartet) around 4.3-4.5 ppm for the methylene protons.

-

-

-

¹³C NMR Spectroscopy:

-

Provides complementary information and confirms the assignments from the ¹H NMR spectrum.

-

Key Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: A wide spectral width (e.g., 0-200 ppm) is necessary to observe the formyl carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Expected Observations:

-

For 5fC: A signal around 185-190 ppm for the formyl carbon.

-

For 5hmC: A signal around 55-60 ppm for the hydroxymethyl carbon.

-

-

-

2D NMR Spectroscopy (for Unambiguous Assignment):

-

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons.[2]

-

Application: Confirms the assignment of the formyl proton to the formyl carbon in 5fC and the methylene protons to the methylene carbon in 5hmC.

-

-

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds apart.[2][3]

-

Application: Can be used to confirm the connectivity of the formyl or hydroxymethyl group to the C5 position of the cytosine ring by observing correlations between the formyl/methylene protons and the C5 and C6 carbons.

-

-

Interpreting the Spectra: A Causality-Driven Approach

The choice of these NMR experiments is driven by the need for a self-validating system of analysis. The 1D ¹H NMR provides the initial, and often sufficient, evidence for differentiation based on the unique chemical shifts of the formyl and hydroxymethyl protons. The causality is direct: the electronic environment of the proton dictates its resonance frequency.

The ¹³C NMR serves as a primary confirmation. The large chemical shift difference between a carbonyl carbon and an alcohol-bearing carbon provides an orthogonal and robust validation of the initial ¹H assignment.

Finally, 2D NMR experiments, while not always necessary for simple differentiation, provide the highest level of confidence by establishing through-bond connectivities. An HSQC spectrum will definitively link the unique proton signal to its directly attached carbon, while an HMBC spectrum will confirm the position of this functional group on the cytosine ring. This multi-pronged approach ensures the trustworthiness and accuracy of the identification.

Conclusion

NMR spectroscopy offers a definitive and information-rich method for the differentiation of 5-hydroxymethylcytidine and 5-formylcytidine. The significant differences in the chemical shifts of the protons and carbons of the formyl and hydroxymethyl groups provide clear, unambiguous markers for identification. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently distinguish between these two critical epigenetic modifications, paving the way for a deeper understanding of their roles in biological systems.

References

-

Synthesis and investigation of the 5-formylcytidine modified, anticodon stem and loop of the human mitochondrial tRNAMet. ResearchGate. [Link]

-

Using NMR to Monitor TET-Dependent Methylcytosine Dioxygenase Activity and Regulation. bioRxiv. [Link]

-

HSQC and HMBC - NMR Core Facility - Columbia University. Columbia University. [Link]

-

HMBC, HSQC NMR prediction - NMRdb.org. NMRdb.org. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Emery Pharma. [Link]

-

Impact of 5-formylcytosine on the melting kinetics of DNA by 1H NMR chemical exchange. Nucleic Acids Research. [Link]

-

Supporting Information - ScienceOpen. ScienceOpen. [Link]

-

Existence of 5-Hydroxymethylcytosine and 5-Formylcytosine in both DNA and RNA in Mammals - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

Sources

Validating the purity of synthesized 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine batches

An In-Depth Comparative Guide to Validating the Purity of Synthesized 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine Batches

Authored by: A Senior Application Scientist

Introduction: The Imperative of Purity in Nucleoside Chemistry

5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine is a crucial protected nucleoside, a building block frequently employed in the solid-phase synthesis of modified RNA oligonucleotides.[1][2] These oligonucleotides are foundational to advancements in therapeutics, diagnostics, and fundamental biological research, including the study of epitranscriptomics.[3][4] The success of these downstream applications is critically dependent on the purity of the starting phosphoramidites and, by extension, the protected nucleosides from which they are derived.

The repetitive nature of oligonucleotide synthesis means that even minute impurities in a monomer batch can be amplified with each coupling cycle, leading to a significant accumulation of failure sequences (such as n-1 shortmers) and products with unintended modifications.[][6] Such contaminants can compromise the biological activity, specificity, and safety of the final oligonucleotide product. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkbox; it is a prerequisite for generating reliable and reproducible scientific data.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the purity of synthesized 5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, establishing a self-validating system for purity assessment that combines orthogonal techniques for comprehensive batch characterization.

Understanding the Impurity Landscape

Effective purity validation begins with an understanding of what to look for. Impurities in synthesized nucleoside analogues typically arise from several sources:

-

Incomplete Reactions: Unreacted starting materials or intermediates.

-

Side Reactions: Formation of isomers, degradation of protecting groups (e.g., premature loss of the acetonide group), or modification of the nucleobase.[7]

-

Reagent-Derived Impurities: Contaminants from solvents, catalysts, or protecting agents used during the synthesis.[6][7]

-

Degradation Products: Instability of the target compound during purification or storage.[8]

A comprehensive analytical approach must be capable of separating, identifying, and quantifying these diverse chemical entities.[9][10][11]

Core Analytical Methodologies: A Comparative Overview

The three pillars of nucleoside purity validation are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each provides a unique and complementary piece of the puzzle.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the gold standard for determining the purity percentage of a sample by separating components based on their physicochemical properties. For a moderately polar molecule like our target compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.[12]